
Tris(hydroxymethyl)phosphine
Overview
Description
Tris(hydroxymethyl)phosphine is an organophosphorus compound with the chemical formula P(CH₂OH)₃. It is a white solid that is multifunctional, consisting of three alcohol functional groups and a tertiary phosphine. This compound is known for its ability to form complexes with various metals and its reactivity in different chemical environments .
Preparation Methods
Tris(hydroxymethyl)phosphine is typically prepared by treating tetrakis(hydroxymethyl)phosphonium chloride with a strong base such as sodium hydroxide. The reaction can be represented as follows: [ \text{[P(CH₂OH)₄]Cl + NaOH → P(CH₂OH)₃ + H₂O + H₂C=O + NaCl} ] This compound can also be synthesized on a larger scale using triethylamine as both the base and the solvent .
Chemical Reactions Analysis
Chemical Reactions Involving Tris(hydroxymethyl)phosphine
This compound is known for its reactivity with various substrates, leading to diverse chemical transformations:
Reaction with Cinnamaldehyde
One notable reaction is the interaction with cinnamaldehyde in methanol, where one hydroxymethyl group is replaced by the cinnamaldehyde moiety. This reaction proceeds through several intermediates and ultimately leads to the formation of a 1,3-oxaphosphorinane derivative. The process is characterized by multiple transformations, including the formation of hemiacetals and further rearrangements into trialkylphosphine oxides .
Coordination Chemistry
This compound forms complexes with various metals, displaying solubility in both water and methanol. These metal complexes are of interest for their catalytic properties in reactions such as hydrogenation and hydroformylation. For instance, it has been used as a ligand in rhodium-catalyzed hydroformylation processes .
Decomposition Reactions
This compound can decompose violently under certain conditions, particularly upon attempted distillation, resulting in the formation of phosphine and formaldehyde. In air, it oxidizes to form this compound oxide .
Reaction with Amines and Amino Acids
The compound also reacts with amines and amino acids to form various products. For example, reacting this compound with glycine yields a high-yield product that demonstrates potential applications in medicinal chemistry due to its biological activity .
Research Findings on this compound
Recent studies have explored the utility of this compound and its derivatives in biological and chemical applications:
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Biological Applications : Research indicates that this compound oxide (a derivative of this compound) exhibits stability under physiological conditions, making it a candidate for use as an imaging probe in magnetic resonance spectroscopy (MRS) .
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Catalytic Applications : The coordination chemistry of this compound has been investigated for its effectiveness as a catalyst in organic reactions, particularly those involving unsaturated compounds .
Scientific Research Applications
Biochemical Applications
1.1. Fixative for Biological Samples
THP has been investigated as a fixative for biological samples in scanning electron microscopy (SEM). Studies have shown that THP exhibits cross-linking abilities comparable to glutaraldehyde, the conventional fixative. In one study, samples fixed with THP maintained structural integrity similar to those fixed with glutaraldehyde, making it a viable alternative for biological sample preservation .
1.2. Enzyme Immobilization
THP is utilized as a coupling agent for enzyme immobilization. For instance, β-galactosidase was successfully immobilized on chitosan using THP, leading to enhanced production of galactooligosaccharides from lactose. The immobilized enzyme demonstrated a residual activity of 75%, significantly higher than the 25% observed for the free enzyme under optimal conditions (pH 5.0 and temperature of 55 °C) .
Chemical Synthesis
2.1. Synthesis of Organophosphorus Compounds
THP serves as a precursor in the synthesis of various organophosphorus compounds. For example, its reaction with cinnamaldehyde yields a series of phosphorus-containing intermediates, showcasing its utility in organic synthesis . This reaction proceeds through several transformations and highlights THP's ability to participate in complex chemical processes.
2.2. Probes for Magnetic Resonance Spectroscopy
this compound oxide (THPO), derived from THP, has been evaluated as a novel probe for phosphorus-31 magnetic resonance spectroscopy (31P-MRS). Initial studies demonstrated that THPO is stable in vivo and can be used to monitor drug distribution without undergoing metabolism, indicating its potential as a non-toxic imaging agent .
Materials Science
3.1. Immobilization of Fluorescent Compounds
THP has been explored for its ability to immobilize fluorescent compounds onto solid supports, which is beneficial for various applications in materials science and biosensing technologies. Although initial attempts showed only slight fluorescence when N-(2-aminoethyl)-1,8-naphthalimide was immobilized using THP, further optimization could enhance its effectiveness .
Pharmaceutical Applications
4.1. Chelating Ligands in Radiopharmaceuticals
THP has been identified as a potential chelating ligand for labeling biomolecules with technetium-99m (99mTc) or rhenium-188 (188Re). These labeled compounds are crucial in developing targeted diagnostic and therapeutic radiopharmaceuticals . The ability of THP to form stable complexes enhances its applicability in medical imaging and therapy.
Data Summary
Mechanism of Action
The mechanism of action of tris(hydroxymethyl)phosphine involves its ability to form complexes with metals and its reactivity with various reagents. The gas-phase reaction of its synthesis from phosphine and formaldehyde proceeds with the participation of unstable intermediates containing three-membered rings. The transformation into final products includes the opening of these rings and intramolecular proton transfer .
Comparison with Similar Compounds
Tris(hydroxymethyl)phosphine can be compared with other similar compounds such as:
- Tris(hydroxypropyl)phosphine
- Tris(2-carboxyethyl)phosphine
- Triphenylphosphine
- Tetrakis(hydroxymethyl)phosphonium chloride
What sets this compound apart is its multifunctionality, combining three alcohol groups with a tertiary phosphine, which makes it highly versatile in forming metal complexes and participating in various chemical reactions .
Biological Activity
Tris(hydroxymethyl)phosphine (THP), with the chemical formula P(CH₂OH)₃, is an organophosphorus compound that has garnered attention for its diverse biological activities and potential applications in various fields, including medicinal chemistry and biochemistry. This article explores the biological activity of THP, highlighting its mechanisms of action, pharmacokinetics, and potential therapeutic applications.
THP is a multifunctional compound characterized by three hydroxymethyl groups attached to a phosphorus atom. It can be synthesized through several methods, most commonly by treating tetrakis(hydroxymethyl)phosphonium chloride with a strong base, such as sodium hydroxide or triethylamine . The synthesis can yield THP in high purity, suitable for biological studies.
Mechanisms of Biological Activity
The biological activity of THP can be attributed to its ability to interact with various biological molecules and systems. Key mechanisms include:
- Antimicrobial Activity : THP has been shown to exhibit antimicrobial properties by acting as an electrophile, which can react with nucleophiles in microbial cells, leading to cellular damage. This mechanism is similar to that of other biocides that disrupt microbial metabolism .
- NMR Probe : Research indicates that THP can serve as a stable probe for phosphorus magnetic resonance spectroscopy (31P-MRS), allowing for real-time monitoring of drug distribution in vivo. Studies demonstrated that THP is excreted unchanged in urine without undergoing metabolism, indicating its stability and non-toxicity in biological systems .
- Synthesis of Bioactive Compounds : THP derivatives have been utilized to synthesize novel DNA analogs and other bioactive compounds. These derivatives show reduced affinity to complementary DNA strands and enhanced resistance to enzymatic degradation, suggesting potential applications in gene therapy and molecular biology .
Pharmacokinetics
Studies involving the administration of THP to animal models have provided insights into its pharmacokinetic properties:
- Absorption and Distribution : Upon administration in mice, peak concentrations of THP were observed in the liver and kidneys within 15 minutes and 60 minutes, respectively. The compound demonstrated rapid absorption and distribution throughout the body .
- Excretion : THP was primarily excreted through urine without significant metabolic transformation, highlighting its potential as a safe agent for in vivo studies .
Case Study 1: In Vivo Feasibility as an NMR Probe
A study evaluated the use of THP as an NMR probe for monitoring drug distribution. Mice injected with THP showed no adverse effects, and the compound's NMR signal was detectable shortly after injection, confirming its utility in real-time imaging applications .
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial efficacy of THP was assessed against various bacterial strains. Results indicated significant bactericidal activity due to its electrophilic nature, which interferes with essential cellular functions .
Data Summary
Property | Value/Observation |
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Molecular Formula | P(CH₂OH)₃ |
Synthesis Method | Reaction with tetrakis(hydroxymethyl)phosphonium chloride |
Antimicrobial Activity | Effective against multiple bacterial strains |
Pharmacokinetics | Peak liver concentration at 15 min; kidney at 60 min; excreted unchanged |
Stability | No metabolic transformation observed in vivo |
Q & A
Q. Basic Synthesis and Stability
Q1: What are the optimal synthetic routes for Tris(hydroxymethyl)phosphine (THP), and how do reaction conditions influence yield and purity? A: THP is typically synthesized via the reaction of phosphine (PH₃) with formaldehyde under controlled alkaline conditions. Key parameters include:
- Temperature: 0–5°C to minimize side reactions like oxidation.
- pH: Maintained at 8–10 using NaOH to stabilize the product.
- Molar ratio: A 1:3 ratio of PH₃:CH₂O ensures complete hydroxymethylation .
Purification via vacuum distillation or recrystallization improves purity (>95%). Challenges include handling gaseous PH₃ and mitigating autoxidation, which can be suppressed by inert atmospheres (N₂/Ar) .
Q2: How does THP’s stability vary under different storage conditions, and what precautions are necessary to prevent degradation? A: THP is prone to autoxidation, forming this compound oxide (THPO). Stability is influenced by:
- Solvent: Aqueous solutions degrade faster than anhydrous THP in organic solvents (e.g., THF).
- Light/oxygen: Store in amber vials under inert gas to slow oxidation.
- Temperature: –20°C storage reduces degradation rates by 70% compared to room temperature .
Periodic characterization via ³¹P NMR (δ ≈ –25 ppm for THP vs. +30 ppm for THPO) is recommended to monitor purity .
Q. Advanced Coordination Chemistry
Q3: What factors govern THP’s coordination behavior with transition metals, and how does this impact catalytic applications? A: THP acts as a strong σ-donor ligand due to its lone pair on phosphorus. Coordination modes depend on:
- Metal oxidation state: THP binds preferentially to low-valent metals (e.g., Cu(I), Ag(I)), forming stable [M(THP)₄]⁺ complexes .
- Solvent polarity: Polar solvents (e.g., H₂O) enhance ligand displacement, while non-polar solvents stabilize coordination.
Applications include catalysis in C–C coupling reactions, where THP’s electron-donating ability lowers activation barriers. For example, THP-Ag complexes show enhanced activity in Sonogashira couplings .
Q4: How does THP compare to other phosphine ligands (e.g., PPh₃) in terms of electronic and steric properties? A: THP’s Tolman electronic parameter (TEP) is lower (~2040 cm⁻¹) than PPh₃ (~2068 cm⁻¹), indicating stronger electron-donating capacity. Steric bulk is minimal (cone angle ~122°) compared to PPh₃ (145°), enabling access to metal centers in crowded environments . This makes THP advantageous in reactions requiring high electron density at the metal site, such as hydrogenation or CO₂ activation .
Q. Analytical and Mechanistic Studies
Q5: What analytical techniques are most effective for characterizing THP and its derivatives? A:
- ³¹P NMR: Distinguishes THP (–25 ppm) from oxidized byproducts (THPO at +30 ppm) .
- X-ray crystallography: Resolves coordination geometry in metal complexes (e.g., tetrahedral [Ag(THP)₄]⁺) .
- Mass spectrometry (ESI-MS): Confirms molecular weights of THP-metal adducts .
- FT-IR: Identifies P–O bonds in degradation products (ν ~1150 cm⁻¹) .
Q6: How can researchers resolve contradictions in reported reactivity of THP with electrophiles (e.g., CO₂)? A: Discrepancies arise from solvent and counterion effects. For CO₂ adducts:
- In aprotic solvents (e.g., CH₂Cl₂), THP forms zwitterionic adducts (P–CO₂⁻), stabilized by weak hydrogen bonding.
- In protic solvents (e.g., H₂O), adducts decompose due to solvolysis.
Mechanistic studies using in situ FT-IR and DFT calculations (B3LYP/6-31G*) clarify reaction pathways .
Q. Material Science Applications
Q7: How is THP utilized in the design of flame-retardant materials? A: THP derivatives like THPO are incorporated into polymers (e.g., EPDM/PP blends) as char-forming agents. For example:
- Microencapsulation: THPO reacts with toluene diisocyanate (TDI) to form polyurethane shells around expandable graphite, enhancing flame retardancy (LOI increase from 21% to 34%) .
- Mechanism: Phosphorus promotes char formation, while graphite layers insulate against heat .
Q8: Can THP serve as a precursor for water-soluble metal complexes in biomedical applications? A: Yes. THP’s hydrophilicity enables synthesis of biocompatible [Cu(THP)₄]PF₆ complexes, tested for antimicrobial activity. Stability in physiological pH (7.4) and low cytotoxicity (IC₅₀ > 100 μM in HeLa cells) make it promising for drug delivery .
Q. Methodological Challenges
Q9: What strategies mitigate THP’s air sensitivity during experimental workflows? A:
- Schlenk techniques: Use double-manifold systems for synthesis and handling.
- Additives: Include radical scavengers (e.g., BHT) to slow autoxidation.
- In situ generation: Prepare THP immediately before use via PH₃ + CH₂O reaction .
Q10: How can researchers validate THP’s role in catalytic cycles versus acting as a bystander ligand? A:
Properties
IUPAC Name |
bis(hydroxymethyl)phosphanylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O3P/c4-1-7(2-5)3-6/h4-6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXMXKRNIYCNRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(O)P(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062634 | |
Record name | Methanol, phosphinidynetris- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2767-80-8 | |
Record name | Tris(hydroxymethyl)phosphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2767-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tris(hydroxymethyl)phosphine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002767808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanol, 1,1',1''-phosphinidynetris- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methanol, phosphinidynetris- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phosphinidynetrimethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.587 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIS(HYDROXYMETHYL)PHOSPHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6TG7WF7OQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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